(1-Amino-4,4-difluoropyrrolidin-2-yl)methanol (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 2097957-17-8
VCID: VC3212996
InChI: InChI=1S/C5H10F2N2O/c6-5(7)1-4(2-10)9(8)3-5/h4,10H,1-3,8H2
SMILES: C1C(N(CC1(F)F)N)CO
Molecular Formula: C5H10F2N2O
Molecular Weight: 152.14 g/mol

(1-Amino-4,4-difluoropyrrolidin-2-yl)methanol

CAS No.: 2097957-17-8

Cat. No.: VC3212996

Molecular Formula: C5H10F2N2O

Molecular Weight: 152.14 g/mol

* For research use only. Not for human or veterinary use.

(1-Amino-4,4-difluoropyrrolidin-2-yl)methanol - 2097957-17-8

Specification

CAS No. 2097957-17-8
Molecular Formula C5H10F2N2O
Molecular Weight 152.14 g/mol
IUPAC Name (1-amino-4,4-difluoropyrrolidin-2-yl)methanol
Standard InChI InChI=1S/C5H10F2N2O/c6-5(7)1-4(2-10)9(8)3-5/h4,10H,1-3,8H2
Standard InChI Key ARODZNWKQXZVNH-UHFFFAOYSA-N
SMILES C1C(N(CC1(F)F)N)CO
Canonical SMILES C1C(N(CC1(F)F)N)CO

Introduction

Chemical Structure and Properties

Molecular Formula and Structure

Synthesis and Preparation

Reaction Conditions

The synthesis of fluorinated pyrrolidine derivatives typically requires careful control of reaction conditions:

  • Temperature control is essential during fluorination reactions due to the exothermic nature of these processes.

  • Anhydrous conditions are often necessary when using moisture-sensitive fluorinating agents.

  • Inert atmosphere (nitrogen or argon) is typically employed to prevent side reactions.

  • Chromatographic purification methods are commonly used to isolate the desired compound from reaction mixtures.

Industrial production of similar compounds may involve optimized reaction conditions to maximize yield and purity, potentially using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactivity

Functional Group Reactivity

The reactivity of (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol is largely determined by its functional groups:

  • Hydroxymethyl Group: This group can undergo oxidation to form aldehyde or carboxylic acid derivatives, as well as substitution reactions to form ethers or esters.

  • Amino Group: The primary amine can participate in nucleophilic reactions, including acylation, alkylation, and reductive amination.

  • Pyrrolidine Nitrogen: Although functionalized with an amino group, the pyrrolidine nitrogen may still exhibit some basicity and nucleophilicity.

  • Gem-Difluoro Moiety: The presence of two fluorine atoms at the 4-position creates a relatively stable, non-reactive center due to the strength of the C-F bond.

Common Reactions

Based on the functional groups present in (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol, several reaction types may be anticipated:

Oxidation Reactions:
The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).

Substitution Reactions:
The hydroxyl group can undergo substitution to form various derivatives, including ethers, esters, or leaving groups for further transformations.

Amino Group Reactions:
The primary amino group can participate in various reactions, including:

  • Acylation to form amides

  • Reductive amination with aldehydes or ketones

  • Formation of imines or Schiff bases

  • Nucleophilic addition to electrophiles

These reaction pathways provide opportunities for further functionalization and derivatization of the compound for various applications.

Biological Activity and Applications

Structure-Activity Relationships

The biological activity of (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol would likely be influenced by several structural features:

Comparative Analysis

Related Fluorinated Pyrrolidine Derivatives

Comparing (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol with other fluorinated pyrrolidine derivatives provides insights into the potential impact of structural variations on properties and activities. The table below presents a comparative analysis of structurally related compounds:

CompoundKey Structural FeaturesNotable Properties/Activities
(1-Amino-4,4-difluoropyrrolidin-2-yl)methanolGem-difluoro at C-4, amino at N-1, hydroxymethyl at C-2Potential pharmaceutical applications (inferred)
((2S,4R)-4-Fluoropyrrolidin-2-yl)methanolSingle fluorine at C-4 (R configuration), hydroxymethyl at C-2 (S configuration)Neuroprotective, antidepressant, and antimicrobial potential
((2S,4S)-4-Fluoropyrrolidin-2-yl)methanolSingle fluorine at C-4 (S configuration), hydroxymethyl at C-2 (S configuration)Different stereochemistry leading to distinct solubility and crystallization behavior
((2R,4R)-4-Fluoropyrrolidin-2-yl)methanolSingle fluorine at C-4 (R configuration), hydroxymethyl at C-2 (R configuration)Enantiomer with potential divergent biological activity
[(2S,4S)-4-Fluoro-1-methylpyrrolidin-2-yl]methanolSingle fluorine at C-4, methyl at N-1, hydroxymethyl at C-2Increased lipophilicity, enhanced membrane permeability

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